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molecular formula C9H9N3O B062396 5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one CAS No. 163120-50-1

5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one

Cat. No. B062396
M. Wt: 175.19 g/mol
InChI Key: FIEAOHXEXPYUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05589476

Procedure details

3 g (0.0155 mol) of 5,6-dihydro-4H-imidazo[1,5,4-de]quinoxalin-2(1H)-one in 60 ml of phosphoryl chloride are heated at the reflux temperature for 3 hours. The solvent is evaporated to dryness and the residue taken up successively in ice-cold water and in a concentrated aqueous ammonia solution. Extraction is then carried out twice with ether and the organic phases are combined, dried and evaporated to dryness. The residue is purified by chromatography on a column of silica gel, the eluent being ether. There are obtained 1.8 g of product in the oil form which is used as is in the following stage.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:12]3[N:3]([CH2:4][CH2:5][NH:6][C:7]=3[CH:8]=[CH:9][CH:10]=2)[C:2]1=O.P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:2]1[N:3]2[CH2:4][CH2:5][NH:6][C:7]3[CH:8]=[CH:9][CH:10]=[C:11]([C:12]=32)[N:1]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1C(N2CCNC=3C=CC=C1C23)=O
Name
Quantity
60 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on a column of silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=2C=3N1CCNC3C=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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